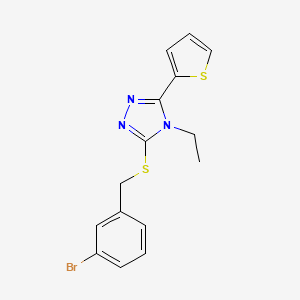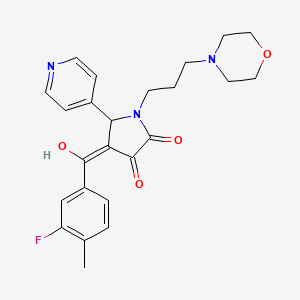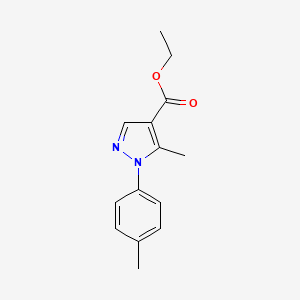
3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールは、トリアゾール類に属する複雑な有機化合物です。トリアゾール類は、窒素原子を3つ含む5員環複素環化合物です。この特定の化合物は、トリアゾール環にブロモベンジル基、エチル基、チエニル基が結合していることで特徴付けられます。この化合物のユニークな構造により、様々な科学研究分野で注目されています。
合成方法
合成経路と反応条件
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールの合成は、一般的に市販の前駆体から始めて、複数のステップを必要とします。一般的な方法の1つは、3-ブロモベンジルクロリドとチオ尿素を反応させて、対応するチオ尿素誘導体を生成することです。この中間体は、次に、エチルイソチオシアネートと2-チオフェンカルボキシアルデヒドを塩基性条件下で環化させて、目的のトリアゾール化合物を得ます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、より効率的な触媒の使用、反応条件の改善、スケーラブルなプロセスが含まれる場合があります。具体的な方法は、製造施設の具体的な要件と利用可能なリソースによって異なります。
化学反応解析
反応の種類
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールは、以下を含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 還元反応では、ブロモベンジル基をベンジル基に変換することができます。
置換: ブロモベンジル基の臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: 求核置換反応では、水酸化ナトリウムや炭酸カリウムなどの塩基と、ジメチルホルムアミドなどの適切な溶媒を使用する必要があることがよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は求核剤に応じて様々な誘導体を生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with ethyl isothiocyanate and 2-thiophenecarboxaldehyde under basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods may vary depending on the specific requirements and available resources of the manufacturing facility.
化学反応の分析
Types of Reactions
3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進められています。
産業: 導電性や蛍光性などの特定の特性を持つ新素材の開発に使用されています。
作用機序
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの特定の分子標的に作用して、その効果を発揮する可能性があります。関与する正確な経路は異なる可能性がありますが、一般的な機序には、酵素活性の阻害、細胞過程の破壊、またはシグナル伝達経路の調節が含まれます。
類似化合物との比較
類似化合物
- 3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾール
- 4-((3-ブロモベンジル)チオ)-5-エチル-3-(2-チエニル)-4H-1,2,4-トリアゾール
- 3-((3-ブロモベンジル)チオ)-4-メチル-5-(2-チエニル)-4H-1,2,4-トリアゾール
独自性
3-((3-ブロモベンジル)チオ)-4-エチル-5-(2-チエニル)-4H-1,2,4-トリアゾールの独自性は、その官能基の特定の組み合わせにあります。これにより、異なる化学的および生物学的特性がもたらされます。
特性
CAS番号 |
618412-36-5 |
|---|---|
分子式 |
C15H14BrN3S2 |
分子量 |
380.3 g/mol |
IUPAC名 |
3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3S2/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3 |
InChIキー |
REDAGPVGCONLPC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)
![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)

![[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12020274.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12020284.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12020294.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020312.png)


